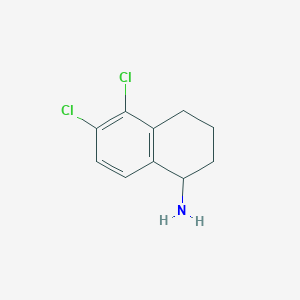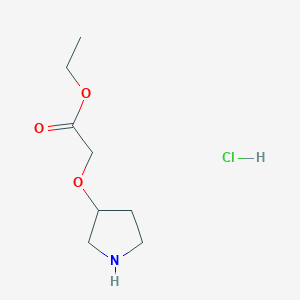
5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine: is a chemical compound with the molecular formula C10H11Cl2N It is a derivative of tetrahydronaphthalene, characterized by the presence of two chlorine atoms at the 5th and 6th positions and an amine group at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the chlorination of 1,2,3,4-tetrahydronaphthalene followed by amination. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the desired positions. The chlorinated intermediate is then subjected to amination using ammonia or an amine source under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted tetrahydronaphthalene derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its structural features may contribute to biological activity, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of 5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The presence of chlorine atoms and the amine group allows it to participate in various biochemical pathways. It may act as an inhibitor or activator of certain enzymes, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
- 5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-2-amine
- 5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine
- 5,6-Dichloro-1,2,3,4-tetrahydroisoquinoline
Comparison: Compared to similar compounds, 5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific substitution pattern and the presence of an amine group at the 1st positionFor instance, the presence of chlorine atoms may enhance its resistance to oxidation and increase its lipophilicity, making it more suitable for certain industrial and medicinal applications .
Propriétés
Numéro CAS |
886762-72-7 |
|---|---|
Formule moléculaire |
C10H11Cl2N |
Poids moléculaire |
216.10 g/mol |
Nom IUPAC |
5,6-dichloro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11Cl2N/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2 |
Clé InChI |
MWBLTXQYXDMWTF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C(C1)C(=C(C=C2)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(Methylthio)acetyl]-1-vinylpyrrolidin-2-one](/img/structure/B13043236.png)

![3-(Cyclopropylsulfonyl)-3,9-Diazaspiro[5.5]Undecane Hydrochloride](/img/structure/B13043250.png)

![4-(2,4-Dichloropyrimidin-5-YL)octahydro-2H-benzo[B][1,4]oxazine](/img/structure/B13043274.png)

![6-Bromo-2-phenylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B13043301.png)




